molecular formula C20H21NO2 B4773214 N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4773214
M. Wt: 307.4 g/mol
InChI Key: LKIMWZZWYTVOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and a dimethylphenyl ethyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

    Attachment of the Dimethylphenyl Ethyl Group: The final step involves the alkylation of the benzofuran carboxamide with 2,4-dimethylphenyl ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 1-(2,4-Dimethylphenyl)ethanol
  • 1,2-Bis(3,4-dimethylphenyl)ethane

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, including the benzofuran ring system and the presence of both a carboxamide group and a dimethylphenyl ethyl substituent. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-12-9-10-16(13(2)11-12)15(4)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-11,15H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMWZZWYTVOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.